Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring fused with a benzene ring, and it contains functional groups such as a formyl group, a chloro substituent, and an ethyl ester group .
Preparation Methods
The synthesis of Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl thioglycolate in the presence of a base to form the intermediate compound, which is then cyclized to form the desired benzo[b]thiophene derivative . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to improve yield and efficiency .
Chemical Reactions Analysis
Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include bases, acids, and various solvents depending on the specific reaction . Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzo[b]thiophene derivatives .
Scientific Research Applications
Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate can be compared with other similar compounds such as:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Raloxifene: A benzothiophene derivative used in the treatment of osteoporosis.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H9ClO3S |
---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
ethyl 4-chloro-3-formyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO3S/c1-2-16-12(15)11-7(6-14)10-8(13)4-3-5-9(10)17-11/h3-6H,2H2,1H3 |
InChI Key |
UQGUHDPDAGACPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC=C2Cl)C=O |
Origin of Product |
United States |
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